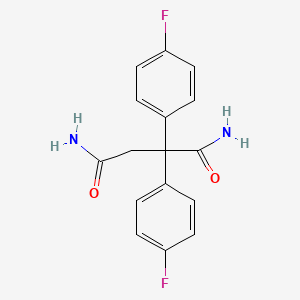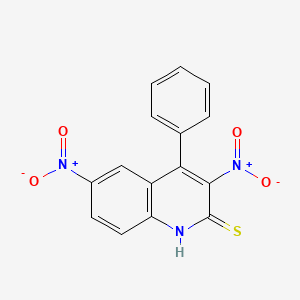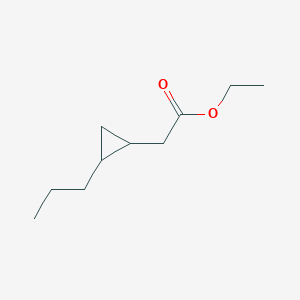
Cyclopropaneacetic acid, 2-propyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneacetic acid, 2-propyl-, ethyl ester is an organic compound with the molecular formula C10H18O2 . It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
The synthesis of Cyclopropaneacetic acid, 2-propyl-, ethyl ester typically involves the esterification of cyclopropaneacetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
Cyclopropaneacetic acid+EthanolH2SO4Cyclopropaneacetic acid, 2-propyl-, ethyl ester+Water
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient large-scale production.
Analyse Chemischer Reaktionen
Cyclopropaneacetic acid, 2-propyl-, ethyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol in the presence of an acid or base catalyst.
Common reagents used in these reactions include sulfuric acid for esterification and hydrolysis, lithium aluminum hydride for reduction, and various alcohols for transesterification. The major products formed from these reactions are cyclopropaneacetic acid, ethanol, and different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Cyclopropaneacetic acid, 2-propyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the cyclopropyl group into molecules, which can affect the reactivity and stability of the resulting compounds.
Biology: The compound can be used in studies of enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.
Medicine: Esters like this compound are investigated for their potential use in drug delivery systems due to their ability to undergo hydrolysis in the body, releasing active pharmaceutical ingredients.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Cyclopropaneacetic acid, 2-propyl-, ethyl ester primarily involves its hydrolysis to release cyclopropaneacetic acid and ethanol. In biological systems, this hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released cyclopropaneacetic acid can then participate in various metabolic pathways, while ethanol can be further metabolized by alcohol dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
Cyclopropaneacetic acid, 2-propyl-, ethyl ester can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl butanoate . These esters share similar chemical properties, such as the ability to undergo hydrolysis, reduction, and transesterification. this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability characteristics. The cyclopropyl group is known for its ring strain, which can influence the compound’s behavior in chemical reactions.
Similar compounds include:
- Ethyl acetate
- Methyl butanoate
- Ethyl butanoate
These compounds are also esters and share similar reactivity patterns but differ in their specific structures and applications.
Eigenschaften
CAS-Nummer |
827574-02-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
ethyl 2-(2-propylcyclopropyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-3-5-8-6-9(8)7-10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
HHGNWPSKBNFUOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC1CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B14214674.png)
![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
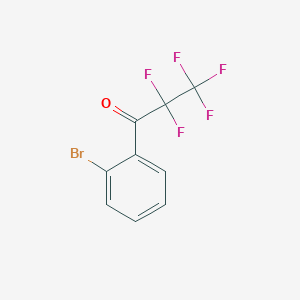
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
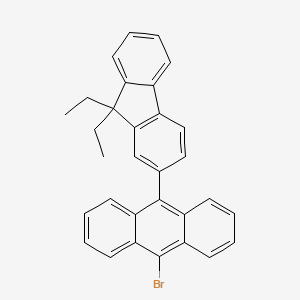
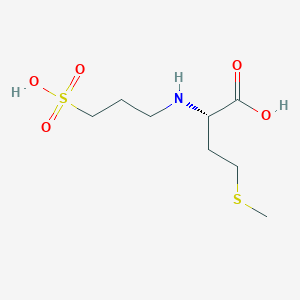
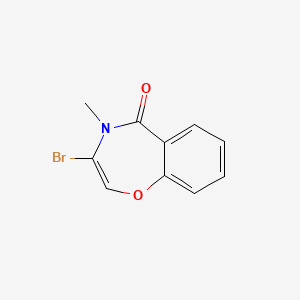
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
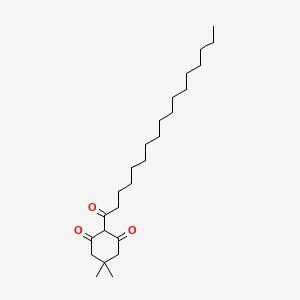
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
![[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14214757.png)
